molecular formula C17H9ClF3N3 B2768130 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile CAS No. 338412-15-0

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile

Cat. No.: B2768130
CAS No.: 338412-15-0
M. Wt: 347.73
InChI Key: LMTHTRSFBFLKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile is a useful research compound. Its molecular formula is C17H9ClF3N3 and its molecular weight is 347.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoxaline Derivatives

Quinoxaline and its derivatives, including compounds like 2-(4-Chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetonitrile, are of significant interest due to their diverse biological activities and potential pharmaceutical applications. These compounds are investigated for their roles as dyes, pharmaceuticals, and antibiotics. The research into quinoxaline derivatives has highlighted their importance in developing new therapeutic agents due to their structural versatility and wide range of biological activities (Pereira et al., 2015). Further, quinoxaline derivatives have been explored for their catalytic properties in chemical reactions, offering insights into new materials and catalysts for industrial processes (Segura et al., 2015).

Chlorophenyl Compounds and Environmental Impact

Chlorophenyl compounds, as part of the chemical structure of 2-(4-Chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetonitrile, have been the subject of environmental studies, particularly concerning their impact on ecosystems and potential toxicity. Research has focused on understanding the environmental fate, persistence, and toxicological effects of chlorophenols, a group to which chlorophenyl compounds are related. These studies have revealed that chlorophenols can be precursors to dioxins, presenting significant environmental and health risks due to their toxicity and persistence in ecosystems (Peng et al., 2016). Additionally, the degradation of chlorophenols and related compounds by advanced remediation techniques has been an area of intense research, aiming to mitigate their adverse environmental impacts (Gunawardana et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3N3/c18-11-7-5-10(6-8-11)12(9-22)15-16(17(19,20)21)24-14-4-2-1-3-13(14)23-15/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTHTRSFBFLKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.